molecular formula C11H12N6O3S2 B12452634 3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide CAS No. 26179-10-2

3-methyl-5-oxo-4-(4-sulfamoylphenyl)azo-4H-pyrazole-1-carbothioamide

Cat. No.: B12452634
CAS No.: 26179-10-2
M. Wt: 340.4 g/mol
InChI Key: APIKJWQEMLZIGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-oxo-4-[2-(4-sulfamoylphenyl)diazen-1-yl]-2H-pyrazole-1-carbothioamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-4-[2-(4-sulfamoylphenyl)diazen-1-yl]-2H-pyrazole-1-carbothioamide typically involves multiple steps. One common method involves the reaction of 3-methyl-5-oxo-4-[2-(4-sulfamoylphenyl)diazen-1-yl]-2H-pyrazole with a suitable carbothioamide precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-4-[2-(4-sulfamoylphenyl)diazen-1-yl]-2H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

3-methyl-5-

Properties

CAS No.

26179-10-2

Molecular Formula

C11H12N6O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

5-methyl-3-oxo-4-[(4-sulfamoylphenyl)diazenyl]-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C11H12N6O3S2/c1-6-9(10(18)17(16-6)11(12)21)15-14-7-2-4-8(5-3-7)22(13,19)20/h2-5,16H,1H3,(H2,12,21)(H2,13,19,20)

InChI Key

APIKJWQEMLZIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C(=S)N)N=NC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.